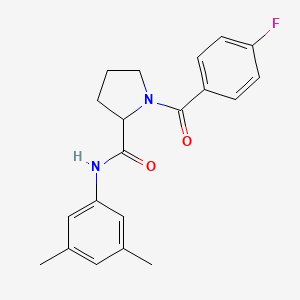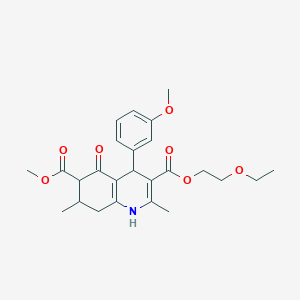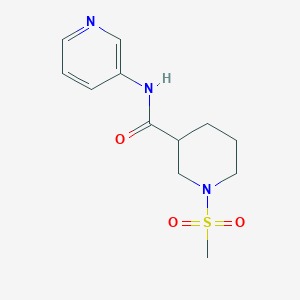
(3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE
Descripción general
Descripción
(3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is 245.10519334 g/mol and the complexity rating of the compound is 404. The solubility of this chemical has been described as 36.8 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 707069. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Curing Reactions in Polymers
A study by Hayakawa et al. (2000) investigated the curing reaction of 3-aryl substituted benzoxazine, exploring the reaction pathways and intermediate products formed in these processes, indicative of its utility in polymer chemistry (Hayakawa et al., 2000).
Structural Analysis and Synthesis
Research by Ye et al. (2015) focused on synthesizing novel cis-N-acyl-2,3-dimethyl-3,4-2H-1,4-benzoxazine derivatives and determining their configuration using X-ray crystallography. This emphasizes the compound's relevance in structural chemistry and synthesis (Ye et al., 2015).
Reaction with Carboxylic Acids and Phenols
Dunkers and Ishida (1999) studied the reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine with strong and weak carboxylic acids and phenols, exploring its reactivity and potential as a catalyst in various chemical reactions (Dunkers & Ishida, 1999).
Biological and Pharmaceutical Research
- Antioxidant and Antihypoxant Activity: Zykova and Karmanova (2015) proposed a method for synthesizing biologically active 3-(2-oxoalkylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-ones, establishing their antioxidant, antiradical, and antihypoxant activities, which opens avenues in pharmaceutical research (Zykova & Karmanova, 2015).
Material Science and Chemistry
- Suzuki-Miyaura Cross-Coupling Reactions: Yu et al. (2013) synthesized a library of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines and demonstrated their application in Suzuki-Miyaura cross-coupling reactions, showcasing the compound's utility in advanced material synthesis and chemical transformations (Yu et al., 2013).
Additional Applications and Studies
Catalytic Mechanisms in Polymerization
Li et al. (2014) analyzed the catalytic mechanism of benzoxazine in the polymerization of cyanate ester, contributing to the understanding of its role in industrial polymer synthesis (Li et al., 2014).
Vibrational Spectroscopy Studies
Dunkers and Ishida (1995) assigned fundamental vibrational frequencies of various 3-alkyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazines, highlighting its application in spectroscopy and molecular structure analysis (Dunkers & Ishida, 1995).
Propiedades
IUPAC Name |
3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]-1,4-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)12(16)8-10-13(17)18-11-7-5-4-6-9(11)15-10/h4-8,16H,1-3H3/b12-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDLADTNBYRRS-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=CC=CC=C2OC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C1=NC2=CC=CC=C2OC1=O)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6106355.png)

![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106379.png)
methanone](/img/structure/B6106385.png)
![6-Hydroxy-9a-piperidin-1-yl-2,3,4,4a-tetrahydro-[1]benzofuro[2,3-c]pyridin-1-one](/img/structure/B6106393.png)
![pyridin-3-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone](/img/structure/B6106405.png)
![methyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B6106409.png)

![[3-(4-Fluoroanilino)piperidin-1-yl]-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B6106425.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6106433.png)

![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-methoxyphenyl)methanone](/img/structure/B6106456.png)
![3-[(4-bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide](/img/structure/B6106463.png)
